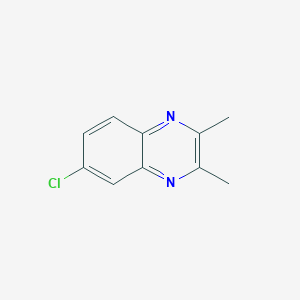

6-Chloro-2,3-dimethylquinoxaline

Übersicht

Beschreibung

Dibutylzinndilaurat ist eine Organozinnverbindung mit der chemischen Formel (C₄H₉)₂Sn(O₂C₁₂H₂₃)₂. Es ist eine farblose bis gelbliche, viskose und ölige Flüssigkeit. Diese Verbindung wird in verschiedenen industriellen Prozessen als Katalysator verwendet, darunter die Herstellung von Polyurethanen, Silikonen und anderen Polymeren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Dibutylzinndilaurat wird typischerweise durch Reaktion von Dibutylzinnoxid mit Laurinsäure synthetisiert. Die Reaktion beinhaltet das Erhitzen des Gemisches auf eine Temperatur zwischen 80 und 88 °C unter negativem Druck für etwa 2 Stunden. Es wird dann Essigsäureanhydrid hinzugefügt und die Reaktion wird unter Rühren für eine weitere Stunde fortgesetzt .

Industrielle Produktionsverfahren: In industriellen Umgebungen erfolgt die Herstellung von Dibutylzinndilaurat nach einem ähnlichen Verfahren, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten. Die Verwendung von fortschrittlicher Ausrüstung und kontrollierten Umgebungen trägt zu einer gleichmäßigen Qualität bei .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dibutylzinndilaurat unterliegt verschiedenen chemischen Reaktionen, darunter:

Veresterung: Es katalysiert die Bildung von Estern aus Carbonsäuren und Alkoholen.

Umesterung: Es erleichtert den Austausch von Estergruppen zwischen Molekülen.

Polykondensation: Es unterstützt die Bildung von Polymeren durch Verknüpfung von Monomereinheiten.

Häufige Reagenzien und Bedingungen:

Veresterung und Umesterung: Diese Reaktionen finden typischerweise in Gegenwart von Alkoholen und Carbonsäuren bei erhöhten Temperaturen statt.

Polykondensation: Diese Reaktion beinhaltet Monomere mit reaktiven Endgruppen, wie Hydroxyl- oder Carboxylgruppen, unter kontrollierter Temperatur und Druck.

Hauptprodukte:

Polyurethane: Gebildet aus der Reaktion von Isocyanaten und Polyolen.

Silikone: Hergestellt durch die Vulkanisation von Siloxanen.

Wissenschaftliche Forschungsanwendungen

Acetylcholinesterase Inhibition

Recent studies have demonstrated that CDMQ and its derivatives exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Research indicates that the compound 2,3-dimethylquinoxalin-6-amine (a derivative of CDMQ) showed an impressive IC value of 0.077 µM, outperforming established AChE inhibitors like tacrine and galanthamine . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Antimicrobial Properties

Quinoxaline derivatives, including CDMQ, have shown promise as antimicrobial agents. They are being investigated for their efficacy against various pathogens, including bacteria and fungi. The structure-activity relationship (SAR) studies indicate that modifications at the 6-position can enhance antimicrobial activity, making these compounds valuable in developing new antibiotics .

Synthesis of Quinoxaline Derivatives

The synthesis of CDMQ can be achieved through various methods, including:

- Liquid-Assisted Grinding (LAG): This method has been utilized to synthesize quinoxaline derivatives efficiently, yielding good results without the need for solvents .

- Regioselective Oxidation: Recent advancements have highlighted regioselective oxidation processes that allow for the formation of specific quinoxaline derivatives with desirable properties .

These synthetic routes not only facilitate the production of CDMQ but also enable the exploration of its derivatives with varied biological activities.

Case Study: AChE Inhibitory Activity

In a comprehensive study evaluating several quinoxaline derivatives, CDMQ was identified as a highly selective AChE inhibitor with minimal cytotoxicity towards human neuroblastoma cells (SHSY5Y) . The study provided insights into the molecular interactions at the active site of AChE, suggesting that CDMQ preferentially binds to the peripheral anionic site (PAS), which could inform future drug design strategies.

Antiparasitic Activity

Another significant application of CDMQ derivatives is their antiparasitic activity. For instance, compounds derived from CDMQ have been tested against parasites responsible for diseases such as Leishmaniasis and Chagas disease . These studies indicate that structural modifications can enhance efficacy against these pathogens.

Data Tables

| Compound | IC (µM) | Activity | Notes |

|---|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine | 0.077 | AChE Inhibitor | Most potent in series; higher than tacrine |

| 6-Chloro-2,3-dimethylquinoxaline | 23.87 | Moderate AChE Inhibitor | Diminished activity with electron-withdrawing groups |

| 6-Chloro-4-phenylquinoline | Not specified | Antiparasitic | Effective against Leishmania species |

Wirkmechanismus

Dibutyltin dilaurate acts as a catalyst by facilitating the formation of urethane bonds through the reaction of isocyanates with alcohols. The tin atom in the compound coordinates with the reactants, lowering the activation energy and accelerating the reaction. This mechanism is particularly effective for both aliphatic and aromatic isocyanates .

Vergleich Mit ähnlichen Verbindungen

Dibutyltin dioctanoate: Another organotin compound used as a catalyst in similar applications.

Dibutyltin diacetate: Used in esterification and transesterification reactions.

Uniqueness: Dibutyltin dilaurate is unique due to its high catalytic activity and versatility in various industrial processes. Its ability to catalyze multiple types of reactions, including esterification, transesterification, and polycondensation, makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

6-Chloro-2,3-dimethylquinoxaline (CDMQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of CDMQ, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

CDMQ has the molecular formula and features a quinoxaline backbone, characterized by two fused aromatic rings containing nitrogen. The presence of chlorine and methyl groups enhances its reactivity and biological activity.

Biological Activity Overview

CDMQ exhibits a range of biological activities, including:

- Antitumor Activity : Studies indicate that CDMQ can inhibit the proliferation of vascular smooth muscle cells, suggesting potential applications in cancer therapy and cardiovascular health management.

- Antimicrobial Properties : As a member of the quinoxaline family, it possesses antibacterial and antifungal properties, making it valuable for therapeutic applications .

- Neuroprotective Effects : Research has shown that derivatives of quinoxaline can act as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases like Alzheimer's .

The mechanisms underlying the biological activities of CDMQ include:

- Inhibition of Enzymatic Activity : CDMQ derivatives have shown potent inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating high potency. For instance, one derivative exhibited an IC50 value of 0.077 µM against AChE, outperforming known inhibitors like tacrine .

- Cell Cycle Arrest : In vitro studies have demonstrated that CDMQ can induce G2 cell cycle arrest in certain cancer cell lines, highlighting its potential as an antitumor agent .

Toxicological Profile

A comprehensive toxicity evaluation of CDMQ revealed:

- Low Toxicity : In vitro studies indicated no significant toxicity at concentrations ≤100 μM, except for minor reductions in ATP levels in specific cell lines. In vivo studies showed that the median lethal dose exceeded 2000 mg/kg in rodent models .

- Histopathological Changes : Some studies reported changes such as thrombocytosis and leukocytosis at high doses, necessitating further investigation into the long-term safety profile .

Comparative Analysis with Related Compounds

The biological activity of CDMQ can be compared with other quinoxaline derivatives to highlight its unique properties. The following table summarizes key features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylquinoxaline | Methyl group at position 2 | Lacks chlorination and hydroxylation at positions 5 and 8 |

| Quinoxaline | Basic quinoxaline structure | No substitutions; serves as a parent compound |

| 6-Chloroquinoxaline | Chlorine at position 6 | Lacks methyl groups and hydroxyl groups |

| 2,3-Dimethylquinoxaline | Two methyl groups but no chlorine or hydroxyls | Lacks chlorine and hydroxyls |

| This compound | Chlorine at position 6; two methyl groups; hydroxyls at positions 5 and 8 | Enhanced reactivity and potential biological activity |

Case Studies

Several case studies have been conducted to evaluate the biological effects of CDMQ:

- Antitumor Efficacy : A study evaluated the effects of CDMQ on cancer cell lines, demonstrating significant inhibition of cell proliferation through apoptosis induction.

- Neuroprotective Study : Another investigation assessed the neuroprotective effects of CDMQ derivatives in models of neurodegeneration, showing promise for further development as therapeutic agents.

Eigenschaften

IUPAC Name |

6-chloro-2,3-dimethylquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-7(2)13-10-5-8(11)3-4-9(10)12-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNSWSHYGANWBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C=C(C=CC2=N1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284716 | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

9.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26728807 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

17911-93-2 | |

| Record name | NSC38597 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2,3-dimethylquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research article on 6-Chloro-2,3-dimethylquinoxaline 1,4-dioxide?

A1: The research article primarily focuses on experimentally determining the thermochemical properties of this compound 1,4-dioxide. [] This includes measuring the enthalpy of formation for the compound. Additionally, the research utilizes Density Functional Theory (DFT) calculations to evaluate the N–O bond enthalpies in related haloquinoxalines, providing insights into the influence of halogen substituents on bond strength. []

Q2: Why is understanding the N–O bond enthalpy important in the context of haloquinoxalines?

A2: Understanding the N–O bond enthalpy in haloquinoxalines is crucial for predicting their reactivity and potential applications. [] The strength of this bond can significantly influence the compound's stability and its ability to participate in chemical reactions. By studying the impact of halogen substituents on N–O bond enthalpy, researchers can gain valuable insights into structure-property relationships within this class of compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.